

# Spectroscopic Analysis of (3-Methoxyphenyl)(piperazin-1-yl)methanone: A Technical Overview

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## Compound of Interest

Compound Name: (3-Methoxyphenyl)(piperazin-1-yl)methanone

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an overview of the spectroscopic data and analytical methodologies relevant to the characterization of **(3-Methoxyphenyl)(piperazin-1-yl)methanone**, a compound of interest in medicinal chemistry and drug development. While a complete, published experimental dataset for this specific molecule is not readily available in the surveyed scientific literature and spectral databases, this document outlines the expected spectral characteristics and provides standardized experimental protocols for obtaining the necessary data.

## Summary of Expected Spectroscopic Data

Based on the analysis of structurally similar compounds and general principles of spectroscopy, the expected data for **(3-Methoxyphenyl)(piperazin-1-yl)methanone** are summarized below. These tables provide a predictive framework for researchers working with this molecule.

Table 1: Predicted <sup>1</sup>H NMR Spectroscopic Data

Protons	Chemical Shift ( $\delta$ ) ppm (Predicted)	Multiplicity
Methoxy (-OCH <sub>3</sub> )	~3.8	Singlet
Aromatic (methoxyphenyl)	6.8 - 7.4	Multiplet
Piperazine (-CH <sub>2</sub> -)	2.8 - 4.0	Multiplet
Piperazine (-NH)	1.5 - 2.5 (variable)	Broad Singlet

Table 2: Predicted <sup>13</sup>C NMR Spectroscopic Data

Carbon Atom	Chemical Shift ( $\delta$ ) ppm (Predicted)
Carbonyl (C=O)	168 - 172
Aromatic (methoxyphenyl)	110 - 160
Methoxy (-OCH <sub>3</sub> )	~55
Piperazine (-CH <sub>2</sub> -)	40 - 50

Table 3: Predicted Infrared (IR) Spectroscopy Data

Functional Group	Wavenumber (cm <sup>-1</sup> ) (Predicted)	Intensity
N-H Stretch (piperazine)	3200 - 3400	Medium
C-H Stretch (aromatic)	3000 - 3100	Medium
C-H Stretch (aliphatic)	2800 - 3000	Medium
C=O Stretch (amide)	1630 - 1660	Strong
C=C Stretch (aromatic)	1450 - 1600	Medium
C-O Stretch (methoxy)	1000 - 1300	Strong
C-N Stretch	1000 - 1250	Medium

Table 4: Predicted Mass Spectrometry (MS) Data

Ion	m/z (Predicted)
Molecular Ion [M] <sup>+</sup>	220.12
[M+H] <sup>+</sup>	221.13

## Experimental Protocols

The following are detailed, standardized protocols for acquiring the spectroscopic data for **(3-Methoxyphenyl)(piperazin-1-yl)methanone**.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

### 1. Sample Preparation:

- Weigh 5-10 mg of the purified compound.
- Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl<sub>3</sub> or DMSO-d<sub>6</sub>) in a 5 mm NMR tube.
- Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

### 2. <sup>1</sup>H NMR Acquisition:

- Spectrometer: 400 MHz or higher field strength.
- Pulse Sequence: Standard single-pulse experiment.
- Spectral Width: 0-12 ppm.
- Number of Scans: 16-64, depending on sample concentration.
- Temperature: 298 K.

### 3. <sup>13</sup>C NMR Acquisition:

- Spectrometer: 100 MHz or corresponding frequency for the available <sup>1</sup>H field strength.

- Pulse Sequence: Proton-decoupled pulse sequence (e.g., zgpg30).
- Spectral Width: 0-200 ppm.
- Number of Scans: 1024 or more to achieve adequate signal-to-noise ratio.
- Temperature: 298 K.

#### 4. Data Processing:

- Apply Fourier transformation to the Free Induction Decay (FID).
- Phase and baseline correct the resulting spectrum.
- Reference the spectrum to the internal standard (TMS).

## Infrared (IR) Spectroscopy

#### 1. Sample Preparation:

- Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly on the ATR crystal.
- KBr Pellet: Mix approximately 1 mg of the sample with 100 mg of dry KBr powder. Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.

#### 2. Data Acquisition:

- Spectrometer: Fourier Transform Infrared (FTIR) spectrometer.
- Scan Range: 4000-400  $\text{cm}^{-1}$ .
- Resolution: 4  $\text{cm}^{-1}$ .
- Number of Scans: 16-32.
- Acquire a background spectrum of the empty sample compartment (or pure KBr pellet) and subtract it from the sample spectrum.

## Mass Spectrometry (MS)

### 1. Sample Preparation:

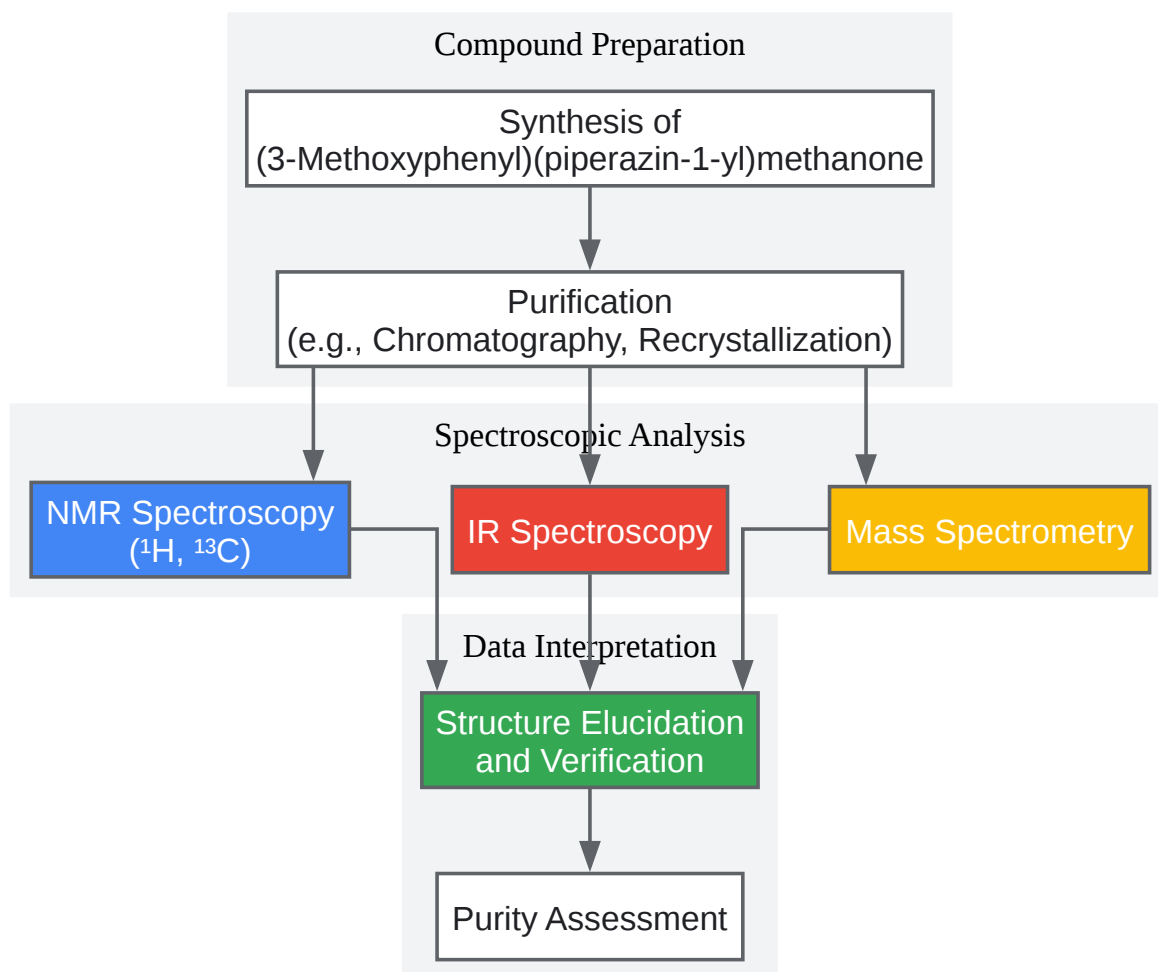
- Dissolve a small amount of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

### 2. Data Acquisition (Electrospray Ionization - ESI):

- Mass Spectrometer: A mass spectrometer equipped with an ESI source (e.g., a quadrupole or time-of-flight analyzer).
- Ionization Mode: Positive ion mode is typically used for piperazine-containing compounds.
- Infusion: Introduce the sample solution directly into the ESI source via a syringe pump at a flow rate of 5-10  $\mu\text{L}/\text{min}$ .
- Mass Range: Scan from  $m/z$  50 to 500.
- Source Parameters: Optimize parameters such as capillary voltage, cone voltage, and desolvation gas flow and temperature to achieve maximum signal intensity for the  $[\text{M}+\text{H}]^+$  ion.

## Experimental Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic characterization of a synthesized chemical compound like **(3-Methoxyphenyl)(piperazin-1-yl)methanone**.



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